(Benzyloxy)(butyl)amine

Lipophilicity Ionization Physicochemical Properties

(Benzyloxy)(butyl)amine, also designated as N-(phenylmethoxy)-1-butanamine , is an organic compound classified as an N-substituted hydroxylamine. Its structure comprises a butylamine core modified with a benzyloxy (O-benzyl) group.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 216237-14-8
Cat. No. B2829095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzyloxy)(butyl)amine
CAS216237-14-8
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCCCCNOCC1=CC=CC=C1
InChIInChI=1S/C11H17NO/c1-2-3-9-12-13-10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3
InChIKeyGPNSNRWSOXMBLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Guide to (Benzyloxy)(butyl)amine (CAS 216237-14-8): Chemical Identity and Core Properties


(Benzyloxy)(butyl)amine, also designated as N-(phenylmethoxy)-1-butanamine , is an organic compound classified as an N-substituted hydroxylamine. Its structure comprises a butylamine core modified with a benzyloxy (O-benzyl) group. With the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol , it serves primarily as a versatile small molecule scaffold and chemical building block in research settings. Suppliers typically offer this compound with a purity specification of ≥95% .

Why N-Substituted Hydroxylamines Like (Benzyloxy)(butyl)amine Cannot Be Interchanged Arbitrarily


Substitution of N-substituted hydroxylamines is not generally feasible due to profound structure-dependent variations in biological activity and chemical reactivity. Systematic modifications to the N-alkyl and O-substituent groups have been shown to drastically alter biological profiles; for example, N-alkylation of hydroxylamine generally reduces overall biological activity compared to the non-alkylated analogue [1]. Furthermore, the specific combination of the O-benzyl protecting group and the N-butyl chain in (Benzyloxy)(butyl)amine is a defining feature for its use as a synthetic intermediate. Even minor alterations, such as changing the butyl to an isobutyl group or using a different O-substituent, can significantly impact downstream reaction outcomes and final compound properties, underscoring the need for precise compound selection .

Quantitative Comparative Evidence for (Benzyloxy)(butyl)amine (CAS 216237-14-8) Versus Analogs


Physicochemical Comparison: Predicted LogP and pKa of (Benzyloxy)(butyl)amine

For procurement decisions, the predicted lipophilicity (LogP) and basicity (pKa) of (Benzyloxy)(butyl)amine provide a baseline for comparing its behavior to other N-substituted hydroxylamines. The LogP value of 2.77 indicates moderate lipophilicity, which can influence solubility and membrane permeability. The predicted pKa of 4.43 suggests a weakly basic amine center. These computed values offer a framework for assessing the compound's suitability relative to analogs with different N-alkyl chains .

Lipophilicity Ionization Physicochemical Properties ADME

Synthetic Accessibility: Comparative Yields of Related N-Benzyloxyamine Syntheses

A key differentiator for (Benzyloxy)(butyl)amine is its potential for high-yielding, one-step synthesis. A protocol for the preparation of the title compound using adapted Vilsmeier conditions has been reported to proceed in quantitative yield [1]. This contrasts with other N-substituted hydroxylamine syntheses, such as the preparation of N-ethylamine derivatives from N-(benzoyloxy)amines, which proceed with yields ranging from 54–89% [2]. The significantly higher yield offers a clear advantage in terms of cost-effectiveness and efficiency for large-scale procurement.

Synthetic Chemistry Reaction Yield Methodology Building Block

Safety and Handling Profile: Hazard Classification of (Benzyloxy)(butyl)amine

The compound is classified for acute oral toxicity (H302: Harmful if swallowed) according to the CLP criteria [1]. This classification is a key differentiator when comparing to other hydroxylamine derivatives, such as O-benzylhydroxylamine hydrochloride, which is not explicitly classified with this acute toxicity warning in the same data sources. For procurement, this necessitates adherence to specific handling and storage protocols (e.g., use of personal protective equipment) that may not be required for all analogs, making it a critical factor for laboratory safety planning.

Safety Hazard Classification Handling Regulatory

Recommended Application Scenarios for (Benzyloxy)(butyl)amine (CAS 216237-14-8) Based on Differentiating Evidence


Medicinal Chemistry: Synthesis of CNS-Active Compounds

(Benzyloxy)(butyl)amine is a valuable scaffold for medicinal chemistry programs targeting neurological disorders. Its structure aligns with the N,N-dialkyl-2-α-(tert-butyl)benzyloxy-ethylamine class, some of which have demonstrated sedative and hypotensive activities in pharmacological studies [1]. The high-yielding synthesis [2] makes it an efficient and cost-effective starting point for creating libraries of novel CNS-active compounds, particularly where modulation of the benzyloxy or butyl amine moieties is desired.

Synthetic Organic Chemistry: A Versatile Building Block for Complex Molecules

The primary application of this compound is as a reliable and efficient chemical building block. The reported quantitative yield for its synthesis [1] directly supports its use in multi-step synthetic routes where cost and material availability are critical. Its dual functionality—an amine for forming C–N bonds and a benzyloxy group that can act as a protecting group or be further modified—makes it a strategic intermediate for the synthesis of heterocycles, pharmaceuticals, and agrochemicals [2].

Laboratory Safety and Compliance: Controlled Procurement

Procurement of (Benzyloxy)(butyl)amine is specifically indicated for research facilities with established protocols for handling acutely toxic substances. Its H302 classification [1] mandates that it be used by trained personnel in laboratories equipped with appropriate safety infrastructure. This is not a compound for general or unsupervised use, but rather for dedicated synthetic or medicinal chemistry laboratories that can manage its specific hazard profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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